molecular formula C15H9ClO3 B15043372 4-Chlorophenyl 1-benzofuran-2-carboxylate

4-Chlorophenyl 1-benzofuran-2-carboxylate

Cat. No.: B15043372
M. Wt: 272.68 g/mol
InChI Key: QJGCBESLWOIMPP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chlorophenyl 1-benzofuran-2-carboxylate typically involves the reaction of 4-chlorophenol with 1-benzofuran-2-carboxylic acid under dehydrative conditions. Common reagents used in this synthesis include dehydrating agents like thionyl chloride or phosphorus oxychloride . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 1-benzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

4-Chlorophenyl 1-benzofuran-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 1-benzofuran-2-carboxylate is not well-documented. benzofuran derivatives generally exert their effects by interacting with specific molecular targets and pathways. For example, they may inhibit enzymes or bind to receptors involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylphenyl 1-benzofuran-2-carboxylate
  • 2,4-Dichlorophenyl 1-benzofuran-2-carboxylate
  • 4-Bromophenyl 1-benzofuran-2-carboxylate
  • 4-Methylphenyl 1-benzofuran-2-carboxylate
  • 4-Methoxyphenyl 1-benzofuran-2-carboxylate

Uniqueness

4-Chlorophenyl 1-benzofuran-2-carboxylate is unique due to the presence of the chlorine atom at the 4-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its potential as an antimicrobial and anticancer agent compared to other benzofuran derivatives .

Properties

Molecular Formula

C15H9ClO3

Molecular Weight

272.68 g/mol

IUPAC Name

(4-chlorophenyl) 1-benzofuran-2-carboxylate

InChI

InChI=1S/C15H9ClO3/c16-11-5-7-12(8-6-11)18-15(17)14-9-10-3-1-2-4-13(10)19-14/h1-9H

InChI Key

QJGCBESLWOIMPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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